![molecular formula C18H16N4O2 B10998988 N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1-benzofuran-2-carboxamide](/img/structure/B10998988.png)
N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1-benzofuran-2-carboxamide
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Overview
Description
N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1-benzofuran-2-carboxamide is a complex organic compound that features a triazolopyridine moiety linked to a benzofuran carboxamide. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1-benzofuran-2-carboxamide typically involves the following steps:
Formation of the Triazolopyridine Core: This can be achieved through a palladium-catalyzed addition of hydrazides to 2-chloropyridine, followed by dehydration in acetic acid under microwave irradiation.
Linking the Triazolopyridine to the Benzofuran Carboxamide: This step involves the reaction of the triazolopyridine intermediate with a benzofuran carboxylic acid derivative under appropriate coupling conditions.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of microwave-assisted synthesis can also enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions
N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazolopyridine moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Antitumor Activity
Recent studies have indicated that derivatives of the triazolo[4,3-a]pyridine structure exhibit significant antitumor properties. For instance, compounds synthesized from this framework demonstrated promising activity against various cancer cell lines such as MDA-MB-231 and MCF-7. Specific derivatives showed IC50 values as low as 17.83 μM against MDA-MB-231 cells, indicating strong antiproliferative effects compared to standard chemotherapeutic agents like Cisplatin .
Antiviral Properties
The compound has also been investigated for its antiviral potential. Research indicates that certain triazole derivatives can inhibit viral replication effectively. For example, modifications to the triazolo[4,3-a]pyridine structure have led to the identification of compounds with sub-micromolar potency against specific viral targets .
Anti-inflammatory Effects
The anti-inflammatory properties of compounds related to N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1-benzofuran-2-carboxamide are being explored as well. These compounds have shown promise in inhibiting cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. The development of selective COX inhibitors from this chemical class could lead to new treatments for inflammatory diseases .
Case Studies
Mechanism of Action
The mechanism of action of N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The triazolopyridine moiety can act as an inhibitor of certain enzymes, while the benzofuran carboxamide can interact with receptors involved in inflammatory pathways .
Comparison with Similar Compounds
Biological Activity
N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1-benzofuran-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on various studies and findings related to its pharmacological effects.
Chemical Structure
The compound's structure is characterized by the presence of a benzofuran moiety linked to a triazolo-pyridine unit. This unique combination suggests potential interactions with various biological targets.
Biological Activity Overview
The biological activities of this compound have been investigated in several studies. Key areas of focus include:
- Antimicrobial Activity : The compound has shown promising effects against various pathogens.
- Anticancer Properties : Research indicates potential anticancer activity through mechanisms such as apoptosis induction.
- Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties, contributing to its therapeutic potential.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial efficacy of this compound against Mycobacterium tuberculosis and other bacterial strains. The findings suggest that it possesses significant inhibitory effects:
Anticancer Activity
The anticancer potential of this compound has been explored through various assays. A notable study demonstrated that it induces apoptosis in cancer cell lines:
Study Reference | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
SMMC7721 | 0.95 | Caspase-dependent apoptosis | |
A549 (lung cancer) | 49.85 | Growth inhibition |
Anti-inflammatory Activity
The compound's anti-inflammatory effects have also been documented. It appears to modulate inflammatory pathways effectively:
- Mechanism : Inhibition of pro-inflammatory cytokines.
- Effectiveness : Significant reduction in inflammation markers in vitro.
Case Studies
Several case studies have highlighted the biological activity of this compound:
- Case Study on Antimicrobial Efficacy :
- Objective : Evaluate the effectiveness against resistant strains.
- Findings : Demonstrated significant activity against multi-drug resistant M. tuberculosis.
- Case Study on Cancer Cell Lines :
- Objective : Assess apoptosis induction.
- Results : Showed increased caspase activity and decreased cell viability in treated groups.
Properties
Molecular Formula |
C18H16N4O2 |
---|---|
Molecular Weight |
320.3 g/mol |
IUPAC Name |
N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C18H16N4O2/c23-18(15-12-13-6-1-2-7-14(13)24-15)19-10-5-9-17-21-20-16-8-3-4-11-22(16)17/h1-4,6-8,11-12H,5,9-10H2,(H,19,23) |
InChI Key |
AVNGOAVIPCFHLA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NCCCC3=NN=C4N3C=CC=C4 |
Origin of Product |
United States |
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